molecular formula C2H3F2NS B3110471 2,2-Difluorothioacetamide CAS No. 180002-32-8

2,2-Difluorothioacetamide

Cat. No.: B3110471
CAS No.: 180002-32-8
M. Wt: 111.12 g/mol
InChI Key: KTMOUVPMUKSMJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluorothioacetamide is a chemical compound with the molecular formula C₂H₃F₂NS It is characterized by the presence of two fluorine atoms attached to the carbon adjacent to the thioamide group

Properties

IUPAC Name

2,2-difluoroethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3F2NS/c3-1(4)2(5)6/h1H,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMOUVPMUKSMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=S)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401309984
Record name 2,2-Difluoroethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180002-32-8
Record name 2,2-Difluoroethanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180002-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoroethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorothioacetamide typically involves the reaction of difluoroacetic acid derivatives with thioamide precursors. One common method includes the reaction of difluoroacetic acid with thioacetamide under controlled conditions to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluorothioacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Difluorothioacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-Difluorothioacetamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This compound can inhibit certain enzymes or interact with nucleic acids, leading to its potential biological effects .

Biological Activity

2,2-Difluorothioacetamide is a fluorinated compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal domains. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C₂H₂F₂NOS. The presence of fluorine atoms enhances the compound's lipophilicity and may influence its interaction with biological targets.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with key enzymes or proteins involved in microbial metabolism or cell wall synthesis, leading to inhibition of growth or viability in target organisms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In particular, studies have shown its effectiveness against Gram-positive bacteria, with improvements in activity ranging from 2- to 64-fold compared to standard treatments .

Table 1: Antimicrobial Activity of this compound

Microbial Strain Minimum Inhibitory Concentration (MIC) Activity Improvement
Staphylococcus aureus0.5 µg/mL4-fold
Escherichia coli1 µg/mL2-fold
Candida albicans0.25 µg/mL8-fold

Antifungal Properties

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. Studies have indicated that it can inhibit the growth of several fungal pathogens, making it a candidate for further investigation in antifungal therapy.

Case Studies and Research Findings

Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological activity. For instance:

  • Synthesis and Evaluation : A study synthesized various analogs of this compound and evaluated their antimicrobial properties. The results indicated that modifications at specific positions on the thioacetamide backbone could lead to improved efficacy against resistant strains .
  • In Vivo Studies : Preliminary animal studies are underway to assess the therapeutic potential of this compound in treating infections caused by resistant bacterial strains. These studies aim to establish pharmacokinetics and safety profiles necessary for clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Difluorothioacetamide
Reactant of Route 2
Reactant of Route 2
2,2-Difluorothioacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.